

# Application Notes and Protocols for AMG 837 Calcium Hydrate in Rats

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## Compound of Interest

Compound Name: AMG 837 calcium hydrate

Cat. No.: B10752487

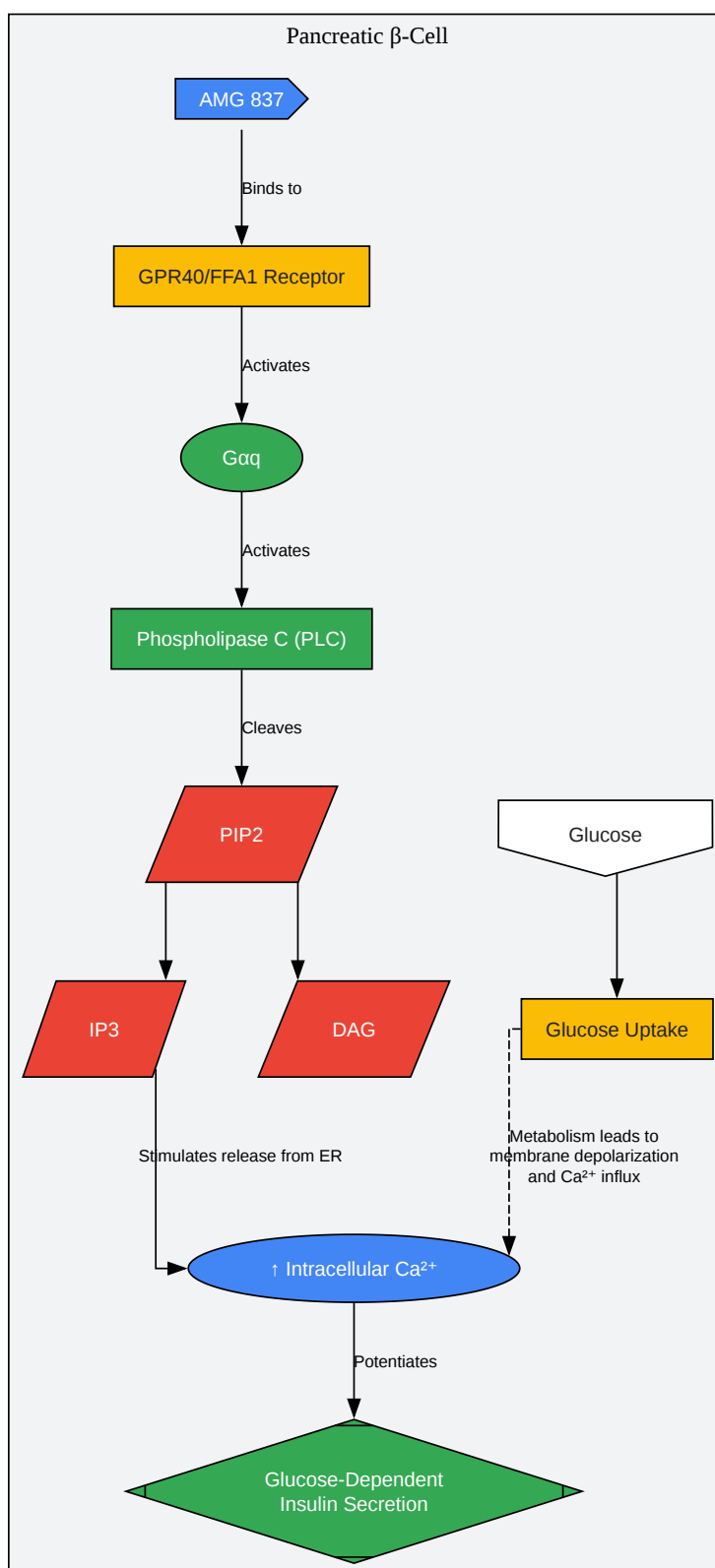
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## Introduction

AMG 837 is a potent and selective partial agonist of G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFA1).<sup>[1][2]</sup> Activation of GPR40 on pancreatic  $\beta$ -cells by AMG 837 potentiates glucose-stimulated insulin secretion (GSIS), leading to improved glucose tolerance.<sup>[3]</sup> This document provides detailed dosing recommendations and experimental protocols for the use of **AMG 837 calcium hydrate** in rat models, based on preclinical studies. These guidelines are intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of GPR40 agonists for conditions such as type 2 diabetes.<sup>[1]</sup>

## Mechanism of Action

AMG 837 acts as a partial agonist at the GPR40 receptor.<sup>[4]</sup> GPR40 is predominantly expressed in pancreatic  $\beta$ -cells and is coupled to the  $G_{\alpha q}$  class of G-proteins.<sup>[3]</sup> Upon binding of an agonist like AMG 837, GPR40 activation stimulates phospholipase C, leading to the generation of inositol triphosphate and diacylglycerol. This signaling cascade results in an increase in intracellular calcium levels, which in turn enhances glucose-dependent insulin secretion.<sup>[3][5]</sup> The glucose-dependent nature of this action is a key feature, suggesting a lower risk of hypoglycemia compared to other insulin secretagogues.<sup>[3]</sup>



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Caption: Signaling pathway of AMG 837 in pancreatic  $\beta$ -cells.

## Quantitative Data Summary

The following tables summarize the pharmacokinetic and pharmacodynamic parameters of AMG 837 in rats.

Table 1: Pharmacokinetic Profile of AMG 837 in Rats

Parameter	Value	Species/Model	Dosing	Reference
Oral Bioavailability (%F)	84%	Sprague-Dawley Rat	0.5 mg/kg (single oral dose)	[6]
Cmax	1.4 µM	Sprague-Dawley Rat	0.5 mg/kg (single oral dose)	[6]

Table 2: Dosing and Efficacy in Sprague-Dawley Rats (Acute Dosing)

Dose (mg/kg)	Administration Route	Key Findings	Reference
0.03, 0.1, 0.3	Oral Gavage	Dose-dependent suppression of plasma glucose levels following an intraperitoneal glucose challenge.[6]	[6]
0.1	Oral Gavage	Significant glucose AUC improvement of 14.5% (p<0.05).[7]	[7]
0.3	Oral Gavage	Significant glucose AUC improvement of 18.8% (p<0.01).[7]	[7]
~0.05	Oral Gavage	Estimated half-maximal effective dose (ED50) for lowering post-prandial glucose.[6]	[6]

Table 3: Dosing and Efficacy in Zucker Fatty Rats (Acute and Chronic Dosing)

Dose (mg/kg)	Administration Route	Study Duration	Key Findings	Reference
0.3, 1, 3	Oral Gavage	Single Dose	Trended towards lower glucose and higher insulin levels 30 minutes post-dose.[6]	[6]
0.03, 0.1, 0.3	Oral Gavage	21 Days (Once Daily)	Efficacy in improving glucose tolerance persisted after 21 days of daily dosing.[7]	[7]

## Experimental Protocols

### Protocol 1: Intraperitoneal Glucose Tolerance Test (IPGTT) in Sprague-Dawley Rats

This protocol details the procedure for assessing the acute effects of AMG 837 on glucose tolerance in normal rats.[7]

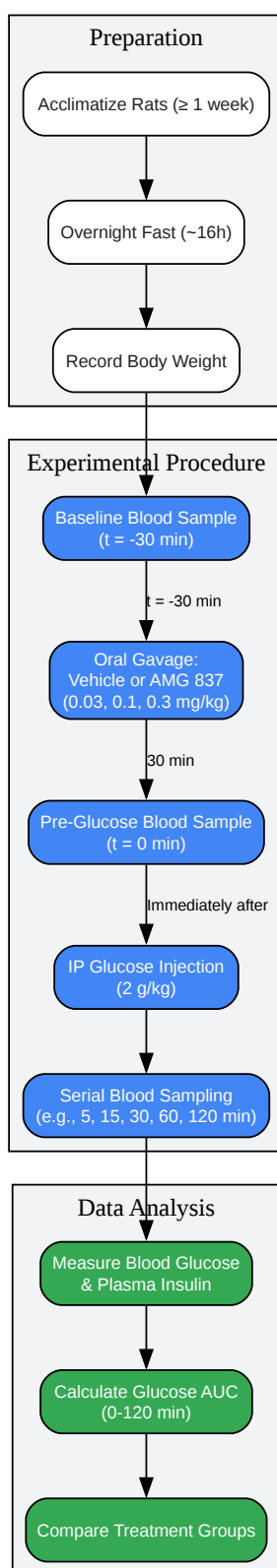
Materials:

- **AMG 837 calcium hydrate**
- Vehicle (e.g., appropriate aqueous solution)
- 8-week old male Sprague-Dawley rats
- Glucose solution (for intraperitoneal injection)
- Glucometer and test strips

- Blood collection supplies (e.g., capillary tubes, EDTA tubes)
- Oral gavage needles
- Animal scale

Procedure:

- **Animal Acclimatization:** Acclimate rats to the housing facility for at least one week prior to the experiment.
- **Fasting:** Fast the rats overnight (approximately 16 hours) before the study, with free access to water.
- **Baseline Measurements:** On the day of the experiment, record the body weight of each rat. Collect a baseline blood sample ( $t = -30$  min) from the tail vein to measure baseline blood glucose and plasma insulin levels.
- **Dosing:** Administer AMG 837 (at doses of 0.03, 0.1, or 0.3 mg/kg) or vehicle via oral gavage. [\[6\]](#)
- **Pre-Glucose Challenge Blood Sample:** At  $t = 0$  min (30 minutes post-dose), collect a blood sample to assess the effect of AMG 837 on glucose levels prior to the glucose challenge. [\[6\]](#)
- **Glucose Challenge:** Immediately after the  $t = 0$  min blood sample, administer a glucose solution (e.g., 2 g/kg body weight) via intraperitoneal injection.
- **Post-Challenge Blood Sampling:** Collect blood samples at various time points post-glucose challenge (e.g., 5, 15, 30, 60, and 120 minutes) to measure blood glucose levels. [\[6\]](#) Plasma can be collected from these samples for insulin measurement using an appropriate ELISA kit. [\[7\]](#)
- **Data Analysis:** Calculate the Area Under the Curve (AUC) for glucose from  $t = 0$  to  $t = 120$  minutes to quantify the effect of AMG 837 on glucose tolerance. Compare the glucose and insulin profiles between the vehicle- and AMG 837-treated groups.



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Caption: Workflow for an Intraperitoneal Glucose Tolerance Test (IPGTT).

## Protocol 2: Chronic Dosing Study in Zucker Fatty Rats

This protocol is designed to evaluate the long-term efficacy of AMG 837 in a rat model of obesity and insulin resistance.<sup>[7]</sup>

Materials:

- **AMG 837 calcium hydrate**
- Vehicle
- 8-week old male Zucker fatty (fa/fa) rats
- All materials listed in Protocol 1

Procedure:

- **Animal Randomization:** Randomize Zucker fatty rats into treatment groups based on body weight.
- **Daily Dosing:** Administer AMG 837 (at doses of 0.03, 0.1, or 0.3 mg/kg) or vehicle once daily via oral gavage for 21 consecutive days.<sup>[7]</sup> Dosing should occur at a consistent time each day.
- **IPGTT on Day 1 and Day 21:** Perform an IPGTT as described in Protocol 1 on Day 1 and Day 21 of the study to assess the acute and chronic effects of AMG 837 on glucose tolerance.
- **Monitoring:** Monitor animal health, body weight, and food and water intake throughout the study.
- **Data Analysis:** Compare the glucose and insulin responses during the IPGTT on Day 1 and Day 21 between the different treatment groups to determine if the efficacy of AMG 837 is maintained over the 21-day treatment period.

**Disclaimer:** These protocols are intended as a guide and may require optimization based on specific experimental conditions and institutional guidelines. All animal experiments should be conducted in accordance with approved animal care and use protocols.



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